Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate

Chiral synthesis Process chemistry Cost analysis

Sourcing the correct aminopropyl-piperazine building block is critical-generic substitution risks failed syntheses from regioisomer or stereochemistry mismatch. This racemic Boc-protected derivative provides a single, cost-effective precursor for both parallel library synthesis and chiral resolution via preparative HPLC, delivering both enantiomers from one procurement. The free primary amine enables efficient coupling; the Boc group ensures orthogonal protection. ≥95% purity with favorable organic solubility accelerates hit-to-lead optimization.

Molecular Formula C12H25N3O2
Molecular Weight 243.35 g/mol
CAS No. 1779927-90-0
Cat. No. B1525649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate
CAS1779927-90-0
Molecular FormulaC12H25N3O2
Molecular Weight243.35 g/mol
Structural Identifiers
SMILESCC(CN1CCN(CC1)C(=O)OC(C)(C)C)N
InChIInChI=1S/C12H25N3O2/c1-10(13)9-14-5-7-15(8-6-14)11(16)17-12(2,3)4/h10H,5-9,13H2,1-4H3
InChIKeyYRSSUIZMGOJGOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate: Procurement Guide


Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate (CAS 1779927-90-0) is a racemic Boc-protected piperazine derivative with the molecular formula C₁₂H₂₅N₃O₂ and a molecular weight of 243.35 g/mol . Characterized as an off-white solid with a predicted boiling point of 330.0±32.0 °C and a predicted pKa of 10.15±0.10, this compound serves as a versatile intermediate in organic synthesis, particularly for the construction of complex nitrogen-containing heterocycles and pharmacologically active molecules . The tert-butyloxycarbonyl (Boc) group provides orthogonal protection for one piperazine nitrogen, while the free primary amine on the 2-aminopropyl side chain offers a handle for further functionalization. Its MDL number is MFCD11617907 .

Why Generic Substitution Fails for This Boc-Protected Building Block


Generic substitution among Boc-protected aminopropyl piperazines is not scientifically valid due to significant variations in stereochemistry, salt form, and linker regiochemistry, each of which critically influences downstream reaction outcomes and biological target engagement. The racemic nature of CAS 1779927-90-0 distinguishes it from enantiopure (S)- and (R)- variants, which exhibit different pharmacokinetic profiles and synthetic utility . Furthermore, the 2-aminopropyl substitution pattern imparts distinct steric and electronic properties compared to the 3-aminopropyl analog, affecting both synthetic accessibility and molecular recognition events . Selection of the correct building block—including free base versus hydrochloride salt form—is essential for achieving the desired purity, yield, and stereochemical integrity in target compound synthesis .

Quantitative Differentiation Evidence


Purity and Cost Efficiency: Racemate vs. (S)-Enantiomer

The racemic compound (CAS 1779927-90-0) is commercially available at 97% purity from multiple vendors, while the (S)-enantiomer (CAS 1017606-58-4) is typically supplied at ≥95% purity . Procurement cost analysis reveals that the (S)-enantiomer commands a significant premium: 50 mg of the (S)-enantiomer costs $46.90, whereas the racemate is substantially more economical for applications where stereochemistry is not critical . This cost differential makes the racemate the preferred choice for early-stage discovery and route scouting.

Chiral synthesis Process chemistry Cost analysis

Solubility and Handling: Free Base vs. Dihydrochloride Salt

The free base form (CAS 1779927-90-0) is an off-white solid with predicted physicochemical properties (LogP ~0.56, pKa ~10.15) that confer favorable solubility in organic solvents commonly used in synthesis (e.g., DCM, THF) . In contrast, the (R)-enantiomer dihydrochloride salt (CAS 1303975-03-2) exhibits markedly different handling characteristics, including increased water solubility and hygroscopicity, as well as distinct safety profiles (GHS07 hazard classification) . The free base avoids the additional molecular weight and counterion effects of the HCl salt, which can complicate stoichiometric calculations and downstream purification.

Medicinal chemistry Formulation Salt selection

Regiochemical Specificity: 2-Aminopropyl vs. 3-Aminopropyl Linker

The 2-aminopropyl side chain in CAS 1779927-90-0 positions the primary amine closer to the piperazine ring compared to the 3-aminopropyl analog (CAS 373608-48-1) . This one-carbon shift alters both the conformational flexibility and the spatial orientation of the amine, which can be critical for target binding in medicinal chemistry applications. While direct biological activity data for this specific compound is not publicly available, studies on related piperazine derivatives demonstrate that linker length significantly modulates receptor affinity and enzyme inhibition potency [1]. The 2-aminopropyl variant may also offer synthetic advantages in certain cyclization or coupling reactions due to reduced steric bulk.

Structure-activity relationship Molecular recognition Synthetic accessibility

Synthetic Versatility: Racemate as Single-Isomer Precursor

The racemic compound (CAS 1779927-90-0) serves as a direct precursor to both enantiopure forms. It can be resolved via chiral chromatography or diastereomeric salt formation to obtain (S)- and (R)- enantiomers as needed [1]. This contrasts with procuring enantiopure material (e.g., CAS 1017606-58-4 or CAS 1303975-03-2) directly, which locks the user into a specific stereochemical outcome. In cases where the optimal stereochemistry is unknown or both enantiomers are needed for SAR studies, the racemate offers unparalleled flexibility and reduces inventory complexity.

Asymmetric synthesis Chiral resolution Building block utility

Optimal Research and Industrial Applications


Early-Stage Medicinal Chemistry Library Synthesis

The racemic free base (CAS 1779927-90-0) is ideally suited for parallel synthesis of diverse piperazine-based compound libraries where stereochemistry is not yet defined. Its high purity (97%) and favorable organic solubility enable efficient coupling reactions (e.g., amide bond formation, reductive amination) under standard conditions, accelerating hit-to-lead optimization campaigns .

Process Chemistry Route Scouting and Scale-Up

When evaluating synthetic routes for potential scale-up, the racemic compound provides a cost-effective and readily available model substrate. Its lower cost compared to enantiopure analogs allows for extensive reaction optimization and impurity profiling without incurring prohibitive expenses, thereby de-risking later-stage development .

Stereochemical SAR Exploration via Chiral Resolution

For projects requiring evaluation of both (R)- and (S)- enantiomers, the racemate serves as a convenient single-source precursor. Resolution via chiral preparative HPLC or classical diastereomeric salt formation yields both enantiomers from a single procurement, enabling direct comparison of their biological or physicochemical properties without the need to source two separate enantiopure building blocks [1].

Conformationally Constrained Bioisostere Design

The 2-aminopropyl substitution pattern, with its shorter linker and distinct conformational profile compared to the 3-aminopropyl analog, is valuable in the design of conformationally restricted piperazine derivatives. Such compounds are often employed as bioisosteres in drug discovery to optimize target binding while modulating physicochemical properties like lipophilicity and basicity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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